molecular formula C10H7Cl2N3O B562734 Anagrelide-13C3

Anagrelide-13C3

Cat. No.: B562734
M. Wt: 259.06 g/mol
InChI Key: OTBXOEAOVRKTNQ-PTCNTQLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anagrelide-13C3 is a labeled variant of anagrelide, a type III phosphodiesterase inhibitor. It is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of anagrelide. The compound is labeled with carbon-13 isotopes, which makes it useful in mass spectrometry and other analytical techniques. Anagrelide itself is known for its potent thrombocytopenic effects, which it achieves by inhibiting megakaryocyte maturation and platelet aggregation .

Preparation Methods

The synthesis of Anagrelide-13C3 involves several steps, starting from the preparation of 2,3-dichlorobenzyl alcohol. The process includes nitration, reduction, and cyclization reactions to form the imidazoquinazoline core structure. The labeled carbon-13 atoms are introduced during the synthesis of the starting materials. Industrial production methods focus on optimizing yield and purity while minimizing the use of toxic reagents and by-products .

Chemical Reactions Analysis

Anagrelide-13C3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for cyclization. The major products formed depend on the specific reaction conditions but generally include derivatives of the imidazoquinazoline core .

Scientific Research Applications

Anagrelide-13C3 is widely used in scientific research, particularly in:

Mechanism of Action

Anagrelide-13C3 exerts its effects by inhibiting type III phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate. This inhibition disrupts the maturation of megakaryocytes, the precursor cells to platelets, thereby reducing platelet production. The compound also inhibits platelet aggregation by interfering with signaling pathways involving cyclic adenosine monophosphate and other secondary messengers .

Comparison with Similar Compounds

Anagrelide-13C3 is unique due to its carbon-13 labeling, which makes it particularly useful in analytical applications. Similar compounds include:

This compound stands out for its specificity and utility in research settings, providing insights into the pharmacokinetics and pharmacodynamics of anagrelide.

Properties

IUPAC Name

6,7-dichloro-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)/i4+1,8+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXOEAOVRKTNQ-PTCNTQLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH2][13C](=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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